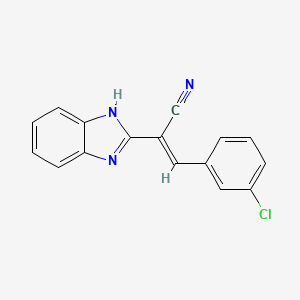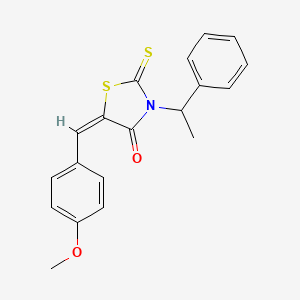![molecular formula C28H25NO3 B3894833 3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone](/img/structure/B3894833.png)
3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone
説明
3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone, commonly known as BDBN, is a synthetic organic compound that has gained significant attention in the field of scientific research. BDBN has been extensively studied due to its unique chemical properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of BDBN is not fully understood, but it is believed to involve the inhibition of enzymatic activity and the scavenging of free radicals. BDBN has been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme. This results in the inhibition of melanin synthesis, which has potential applications in the treatment of hyperpigmentation disorders. BDBN has also been shown to inhibit the activity of cholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This suggests that BDBN may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
BDBN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDBN has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. In vivo studies have shown that BDBN has potential therapeutic effects in the treatment of hyperpigmentation disorders and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using BDBN in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. BDBN is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one limitation of using BDBN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and potential therapeutic effects.
将来の方向性
There are several future directions for the research of BDBN. One potential direction is the investigation of its potential use in the development of new materials, such as organic light-emitting diodes and photochromic materials. Another potential direction is the investigation of its potential therapeutic effects in the treatment of hyperpigmentation disorders and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of BDBN and its potential applications in various scientific fields.
科学的研究の応用
BDBN has been studied for its potential applications in various scientific fields. In biochemistry, BDBN has been shown to inhibit the activity of enzymes such as tyrosinase and cholinesterase, which are involved in the regulation of various physiological processes. In pharmacology, BDBN has been investigated for its potential as an anti-inflammatory and antioxidant agent. Additionally, BDBN has been studied for its potential use in the development of new materials, such as organic light-emitting diodes and photochromic materials.
特性
IUPAC Name |
(2Z,3Z)-2-[[4-(diethylamino)phenyl]methylidene]-3-[hydroxy(phenyl)methylidene]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-3-29(4-2)21-16-14-19(15-17-21)18-24-25(26(30)20-10-6-5-7-11-20)28(32)23-13-9-8-12-22(23)27(24)31/h5-18,30H,3-4H2,1-2H3/b24-18-,26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBTCNHNLXCLW-OEIYZOPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-(dimethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894774.png)
![N-(2-[5-(2-chlorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3894775.png)


![(2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3894800.png)
![3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3894807.png)

![2-[1-(3-phenylpropyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3894824.png)
![2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B3894832.png)
![3-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3894841.png)
![N'-(2-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3894843.png)
